(3-amino-5-chlorophenyl)(piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC13454878
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN3O |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | (3-amino-5-chlorophenyl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C11H14ClN3O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4,13H2 |
| Standard InChI Key | ZXXRPJZQOLHZNS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)N |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)N |
Introduction
Structural and Chemical Characterization
The molecular structure of (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone features a piperazine ring linked to a 3-amino-5-chlorophenyl group via a methanone bridge. The chlorine atom at the 5-position of the phenyl ring and the amino group at the 3-position contribute to its electronic and steric properties, influencing its reactivity and interactions with biological targets. The compound’s stability under varying pH and temperature conditions has been studied, with optimal stability observed in neutral to slightly acidic environments.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.70 g/mol |
| Exact Mass | 239.0825 g/mol |
| LogP | 6.57 |
| Polar Surface Area | 90.88 Ų |
| Melting Point | Not reported |
Synthesis and Reaction Conditions
The synthesis of (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. A common approach employs nucleophilic acyl substitution between 3-amino-5-chlorobenzoyl chloride and piperazine derivatives. Key steps include:
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Acylation: Reaction of 3-amino-5-chlorobenzoyl chloride with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or toluene.
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Base Catalysis: Use of triethylamine to neutralize HCl generated during the reaction, enhancing yield.
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Temperature Control: Maintenance of temperatures between 80°C and 120°C to optimize reaction kinetics.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF or toluene |
| Catalyst | Triethylamine |
| Temperature | 80–120°C |
| Reaction Time | 4–6 hours |
| Yield | 60–75% (reported) |
Alternative synthetic routes include Ullmann coupling or Buchwald-Hartwig amination for introducing the piperazine moiety, though these methods are less commonly reported .
Pharmacological Activity and Mechanisms
Neurological and Psychiatric Applications
The compound’s piperazine core is structurally analogous to known neurotransmitter modulators, suggesting potential activity at serotonin (5-HT) and dopamine (D2) receptors. Preclinical studies indicate that similar piperazine derivatives exhibit anxiolytic and antidepressant effects by modulating monoaminergic pathways . For example, N-acyl-N-phenylpiperazines have demonstrated inhibitory effects on excitatory amino acid transporters (EAATs), which are critical for glutamate homeostasis in the brain .
Anticancer Activity
Piperazine derivatives are increasingly studied for their anticancer properties. For instance, 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine inhibits microtubule depolymerization, leading to apoptosis in multidrug-resistant cancer cell lines . Although specific data on (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone’s antitumor effects are scarce, its ability to penetrate the blood-brain barrier (predicted by LogP) makes it a candidate for targeting glioblastoma or other CNS malignancies.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of (3-amino-5-chlorophenyl)(piperazin-1-yl)methanone is influenced by key structural features:
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Chlorine Substituent: Enhances lipophilicity and membrane permeability, critical for CNS penetration.
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Amino Group: Facilitates hydrogen bonding with target proteins, potentially improving binding affinity .
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Piperazine Ring: Confers conformational flexibility, allowing interactions with diverse receptor subtypes .
Comparative Analysis with Analogues
These comparisons highlight the importance of halogenation and heterocyclic appendages in modulating biological activity.
Stability and Chemical Transformations
The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. In neutral aqueous solutions, it remains stable for >24 hours at 25°C. Chemical transformations include:
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Nucleophilic Substitution: Replacement of the chlorine atom with amines or alkoxides.
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Oxidation: Conversion of the amino group to a nitroso or nitro derivative under oxidative conditions.
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Condensation Reactions: Formation of Schiff bases with aldehydes, useful for prodrug design.
Table 3: Stability Under Various Conditions
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 2.0 (HCl) | 2 hours | Chlorophenyl derivatives |
| pH 7.4 (PBS) | >24 hours | None detected |
| pH 12.0 (NaOH) | 30 minutes | Hydroxylated byproducts |
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